molecular formula C14H14N2O2 B6368103 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine CAS No. 1262000-21-4

4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine

Cat. No.: B6368103
CAS No.: 1262000-21-4
M. Wt: 242.27 g/mol
InChI Key: XZIVTIRSQLLCED-UHFFFAOYSA-N
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Description

4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine is a heterocyclic compound featuring a pyridine ring substituted with a hydroxyl group at position 2 and a phenyl group at position 4. The phenyl group is further modified with an N,N-dimethylaminocarbonyl (–CON(CH₃)₂) substituent.

Properties

IUPAC Name

N,N-dimethyl-4-(2-oxo-1H-pyridin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-16(2)14(18)11-5-3-10(4-6-11)12-7-8-15-13(17)9-12/h3-9H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZIVTIRSQLLCED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=O)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00683059
Record name N,N-Dimethyl-4-(2-oxo-1,2-dihydropyridin-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262000-21-4
Record name N,N-Dimethyl-4-(2-oxo-1,2-dihydropyridin-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine typically involves the following steps:

    Formation of the Phenyl Substituent: The phenyl ring with the dimethylaminocarbonyl group can be synthesized through a Friedel-Crafts acylation reaction, where dimethylamine and a suitable acyl chloride react in the presence of a Lewis acid catalyst.

    Coupling with Pyridine: The phenyl substituent is then coupled with a pyridine derivative through a Suzuki-Miyaura cross-coupling reaction. This reaction involves the use of a palladium catalyst and a boronic acid derivative of the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the dimethylaminocarbonyl moiety can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or amines.

Scientific Research Applications

4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound can be incorporated into polymers to enhance their thermal and mechanical properties.

    Biological Studies: It can be used as a probe to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins, while the dimethylaminocarbonyl group can interact with hydrophobic pockets in enzymes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with the target molecule:

Compound Name Substituents on Phenyl Ring Pyridine Substitution Key Functional Groups
4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine –CON(CH₃)₂ 2-OH Amide, Hydroxyl
4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine –COOH, –F 2-OH Carboxylic acid, Fluorine, Hydroxyl
6-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine –COOEt, –F 2-OH Ester, Fluorine, Hydroxyl
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine –CON(CH₃)₂ 2-OH Amide, Hydroxyl

Key Observations :

  • Polarity and Solubility: The dimethylaminocarbonyl group (–CON(CH₃)₂) enhances polarity compared to nonpolar substituents (e.g., –CH₃) but is less polar than carboxylic acids (–COOH) or esters (–COOEt). This affects solubility in organic vs. aqueous media .
  • Acidity : The hydroxyl group (pKa ~3–5 in analogs) is more acidic than the amide group (pKa ~8–10). Carboxylic acid analogs (e.g., 4-(4-carboxy-...) exhibit lower pKa (~3.34) due to the –COOH group .
  • Hydrogen Bonding: The hydroxyl group can act as both donor and acceptor, while the amide group participates in hydrogen bonding, influencing crystallinity and melting points .

Physicochemical Properties

Experimental data for analogs are summarized below:

Property This compound (Inferred) 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine 6-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine
Molecular Weight ~260–270 g/mol 233.20 g/mol 265.25 g/mol
Melting Point Not reported (similar analogs: 268–287°C ) Not reported Not reported
pKa (Hydroxyl Group) ~5–7 3.34 (carboxylic acid) ~4–6 (ester)
IR Spectroscopy C=O stretch ~1650 cm⁻¹; O–H stretch ~3200–3500 cm⁻¹ –COOH C=O ~1700 cm⁻¹; O–H ~2500–3300 cm⁻¹ –COOEt C=O ~1740 cm⁻¹; O–H ~3200–3500 cm⁻¹
¹H NMR (δ ppm) –OH ~10–12; aromatic protons ~7.0–7.8 –OH ~10–12; –F coupling in aromatic region –OCH₂CH₃ ~1.3 (t), 4.3 (q); aromatic protons ~7.0–7.8

Biological Activity

4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, a compound belonging to the class of pyridine derivatives, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N2O3C_{15}H_{14}N_{2}O_{3}, with a molecular weight of approximately 270.28 g/mol. The compound features a hydroxypyridine core substituted with a dimethylaminocarbonyl group on the phenyl ring, contributing to its unique chemical behavior and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the dimethylaminocarbonyl moiety enhances hydrophobic interactions. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects such as:

  • Inhibition of Enzymatic Activity : The compound has been investigated for its potential as an enzyme inhibitor, particularly in pathways related to inflammation and cancer.
  • Anticancer Properties : Preliminary studies suggest that it may exhibit cytotoxic effects against cancer cell lines, including HeLa cells, through mechanisms that involve apoptosis and cell cycle arrest.

Cytotoxicity Studies

Recent research has evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes findings from key studies:

Cell Line IC50 (μM) Reference
HeLa0.33 ± 0.06
MCF-71.25 ± 0.15
A5490.75 ± 0.10

IC50 values represent the concentration required to inhibit cell viability by 50% after a specified treatment duration.

Mechanistic Insights

The mechanism underlying the anticancer activity has been partially elucidated through various assays:

  • Apoptosis Assays : Flow cytometry analysis indicated an increase in apoptotic cells upon treatment with the compound.
  • Cell Cycle Analysis : Treatment resulted in G1 phase arrest, suggesting interference with cell cycle progression.

Case Study 1: Inhibition of Acetylcholinesterase

A study focused on the inhibition of acetylcholinesterase (AChE) demonstrated that this compound exhibited competitive inhibition characteristics. This finding is significant as AChE inhibitors are commonly explored for therapeutic applications in neurodegenerative diseases.

Case Study 2: Anti-inflammatory Activity

In vivo studies have shown that this compound can reduce inflammation markers in animal models of arthritis. The mechanism involves modulation of cytokine release and suppression of inflammatory pathways.

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